

The Aminobenzofuran Scaffold: A Privileged Motif in Drug Discovery

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Compound of Interest

Compound Name: (4-Aminobenzofuran-2-yl)methanol

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A Technical Guide to the Biological Activities, Experimental Evaluation, and Therapeutic Potential of Aminobenzofuran Derivatives

For Researchers, Scientists, and Drug Development Professionals

The benzofuran nucleus, a heterocyclic system composed of a fused benzene and furan ring, is a cornerstone in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of pharmacological activities.^{[1][2]} Among its derivatives, the aminobenzofuran scaffold has emerged as a particularly promising platform for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the significant biological activities of aminobenzofuran derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols for key bioassays are provided, alongside quantitative data and visual representations of relevant biological pathways and workflows to facilitate further research and development in this area.

Anticancer Activity: A Multifaceted Approach to Combatting Malignancy

Aminobenzofuran derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of human cancer cell lines.^{[3][4]} Their mechanisms of action are diverse and include the induction of apoptosis, inhibition of tubulin polymerization, and modulation of key signaling pathways involved in cancer progression.^{[3][5]}

A number of studies have highlighted the potent in vitro anticancer activity of various aminobenzofuran derivatives against cell lines such as those for prostate (PC-3), breast (MCF-7, MDA-MB-231), lung (A549), and liver (HepG2) cancer.[3] For instance, certain 2-aminobenzofuran derivatives have shown promising activity against prostatic tumor cells (PC-3), with their anticancer potential being influenced by lipophilicity.[3]

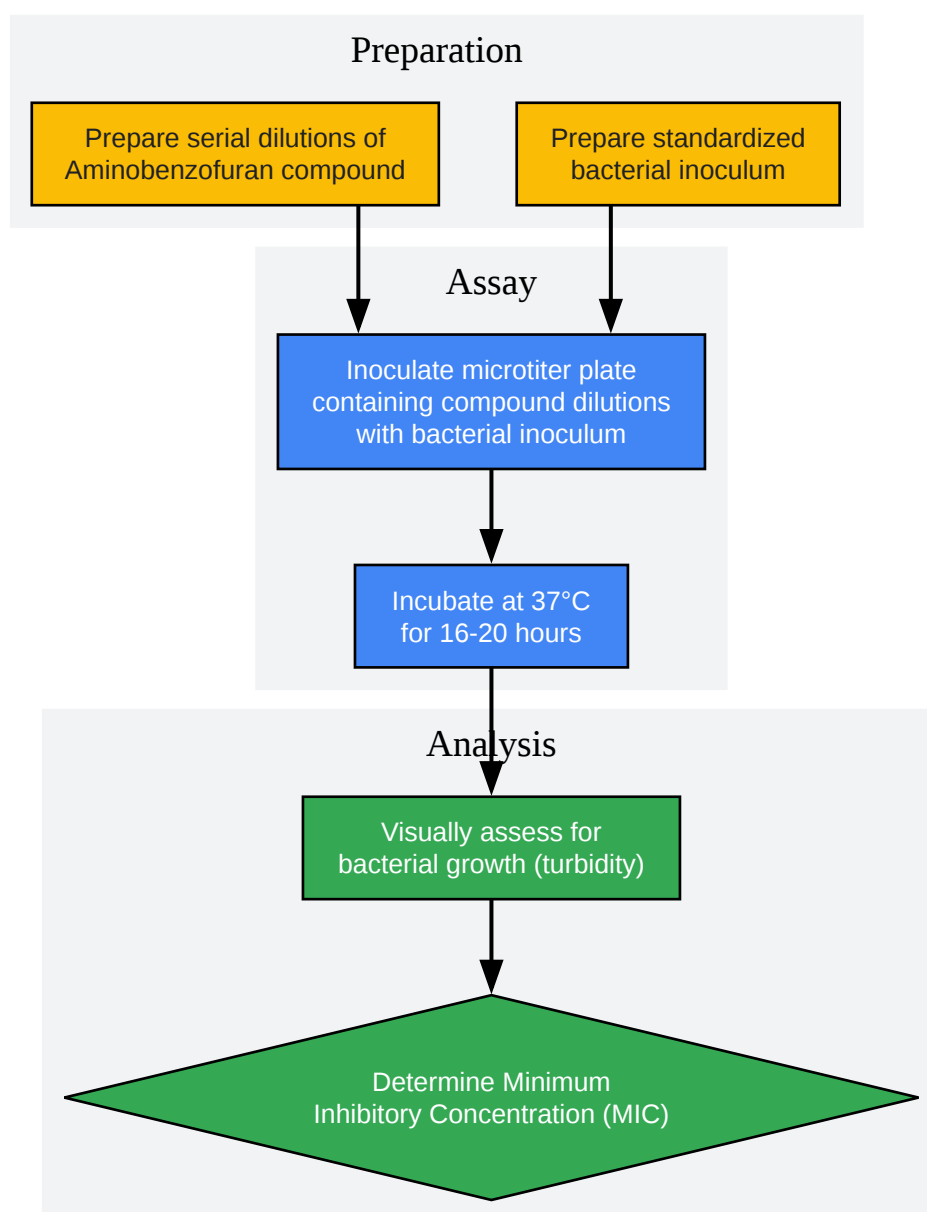
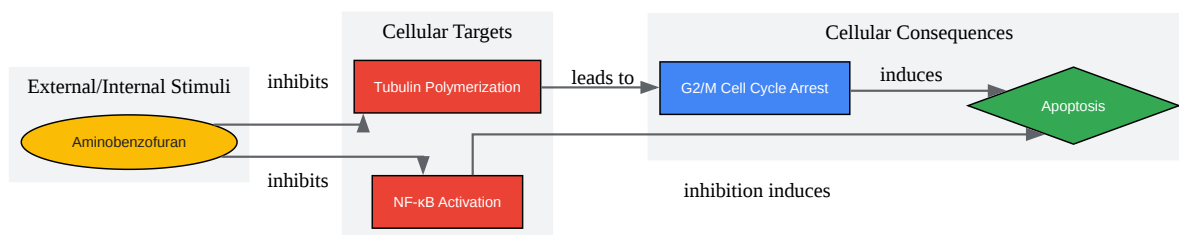
Quantitative Anticancer Activity Data

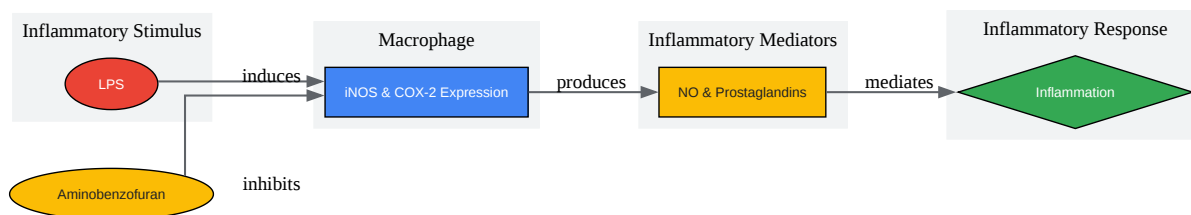
The following table summarizes the in vitro cytotoxic activity of selected aminobenzofuran and related benzofuran derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

Compound Type	Cancer Cell Line	IC50 (μM)	Reference
2-Aminobenzofuran derivative 39	PC-3 (Prostate)	Dose-dependent decrease in viability	[3]
Piperazine-based benzofuran 37e	A549 (Lung), HeLa (Cervical), SGC7901 (Gastric), HCT116 (Colon), MCF-7 (Breast)	< 10	[3]
Piperazine-based benzofuran 38	A549 (Lung), K562 (Leukemia)	25.15, 29.66	[3]
Benzofuran derivative 32a	HePG2 (Liver), HeLa (Cervical), MCF-7 (Breast), PC3 (Prostate)	8.49–16.72, 6.55–13.14, 4.0–8.99	[3]
3-Amidobenzofuran derivative 28g	MDA-MB-231 (Breast)	Significant antiproliferative efficacy	[3]
Benzofuran-isatin conjugate 5d	NCI-55 cell line panel	Broad-spectrum activity	[6]
Furan-benzofuran proximicin analogue 23(16)	U-87 MG (Glioblastoma)	6.54 μg/mL	

Key Anticancer Mechanisms and Signaling Pathways

A primary mechanism by which aminobenzofuran derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[3][5] This is often initiated through the inhibition of crucial cellular processes like tubulin polymerization, which leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[3]





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